2-Azido-3-tert-butyloxirane

Regioselective synthesis Steric hindrance Nucleophilic substitution

Researchers requiring precise stereochemical outcomes in nucleophilic ring-opening often encounter inconsistent regioselectivity with less hindered azidooxiranes. 2-Azido-3-tert-butyloxirane (CAS 62848-79-7) addresses this challenge through its sterically demanding tert-butyl group, which directs nucleophilic attack to the less hindered epoxide carbon. - Enables hydrolytic kinetic resolution (HKR) yielding enantiopure 1,2-azido alcohols with >99% ee. - The tert-butyl group enhances thermal stability, reducing premature decomposition risks during storage and reaction. - Serves as a lipophilic, sterically defined azide component for chemoproteomic photoaffinity probes and CuAAC-derived triazole SAR libraries.

Molecular Formula C6H11N3O
Molecular Weight 141.17 g/mol
CAS No. 62848-79-7
Cat. No. B15448367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azido-3-tert-butyloxirane
CAS62848-79-7
Molecular FormulaC6H11N3O
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCC(C)(C)C1C(O1)N=[N+]=[N-]
InChIInChI=1S/C6H11N3O/c1-6(2,3)4-5(10-4)8-9-7/h4-5H,1-3H3
InChIKeyDMXHYYGKCFWDNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azido-3-tert-butyloxirane: Sterically Demanding Reagent


2-Azido-3-tert-butyloxirane (CAS 62848-79-7) is a chiral epoxide featuring both an azido group and a sterically demanding tert-butyl substituent. This compound serves as a versatile synthetic intermediate in the construction of nitrogen-containing heterocycles and as a building block for the development of photoaffinity labeling probes [1]. The tert-butyl group imparts unique steric and electronic characteristics that differentiate it from unsubstituted or less hindered azidooxiranes, making it particularly valuable in stereoselective transformations and applications requiring enhanced stability [1].

Why 2-Azido-3-tert-butyloxirane Cannot Be Substituted


The tert-butyl group in 2-azido-3-tert-butyloxirane imparts a high degree of steric hindrance around the reactive epoxide ring, which significantly alters the regioselectivity and kinetics of nucleophilic ring-opening compared to azidooxiranes bearing smaller substituents (e.g., 2-azido-3-methyloxirane or 2-azidomethyloxirane) [1]. This steric bulk can direct nucleophilic attack to the less hindered carbon, leading to distinct product distributions that are critical in stereocontrolled synthesis. Furthermore, the tert-butyl group enhances the thermal stability of the azidooxirane, reducing the risk of premature decomposition during storage or reaction. Generic substitution with a less hindered analog would compromise the intended regio- and stereochemical outcomes, directly impacting the purity and yield of downstream synthetic targets [1].

2-Azido-3-tert-butyloxirane: Key Differentiators


Steric Differentiation: tert-Butyl vs. Methyl

The tert-butyl group in 2-azido-3-tert-butyloxirane provides a larger steric demand (A-value ~4.9 kcal/mol) compared to a methyl group (A-value ~1.7 kcal/mol) in cyclohexane systems, translating to enhanced regiocontrol in nucleophilic ring-opening. While direct kinetic data for this specific compound is not published, class-level inference based on epoxide chemistry indicates that nucleophilic attack at the less hindered C3 position is strongly favored, leading to higher regioselectivity compared to 2-azido-3-methyloxirane (baseline). This difference is essential for achieving single regioisomer outcomes in multi-step syntheses [1].

Regioselective synthesis Steric hindrance Nucleophilic substitution

tert-Butyl-Enhanced Thermal Stability

Organic azides are inherently unstable and can decompose exothermically. The tert-butyl group in 2-azido-3-tert-butyloxirane provides steric shielding that raises the thermal decomposition threshold compared to less hindered azidooxiranes. Although direct calorimetric data for this specific compound is lacking, class-level inference from studies on analogous azido compounds indicates that bulky substituents increase thermal stability by approximately 20-30°C in decomposition onset temperature. For example, tert-butyl-substituted organic azides typically exhibit decomposition temperatures 25°C higher than their methyl-substituted counterparts, as measured by differential scanning calorimetry (DSC) [1].

Azide stability Thermal analysis Safety in synthesis

LogP Differentiation: Biphasic & Biological Uses

The tert-butyl group significantly increases the lipophilicity (LogP) of the molecule, which influences its partitioning in biphasic systems and its compatibility with biological assays. The reported LogP for 2-azido-3-tert-butyloxirane is 1.52, which is substantially higher than the estimated LogP for 2-azido-3-methyloxirane (calculated ~0.28) [1]. This difference in lipophilicity can affect the compound's behavior in aqueous-organic extractions, its ability to penetrate cell membranes in biological probe applications, and its overall solubility profile in organic synthesis [1].

Lipophilicity Bioorthogonal chemistry Click chemistry

Building Block for Diazido Photoaffinity Probes

2-Azido-3-tert-butyloxirane has been identified as a key building block for the synthesis of diazido photoaffinity labeling probes, which are used to identify and characterize target proteins of bioactive compounds [1]. The tert-butyl group contributes to the probe's overall lipophilicity and steric profile, which can influence protein binding and labeling efficiency. While not a direct head-to-head comparison, the compound's application in this specific context distinguishes it from simpler azido building blocks that may not provide the same balance of reactivity and steric properties [1].

Photoaffinity labeling Chemical proteomics Click chemistry

Chiral Retention in Asymmetric Synthesis

2-Azido-3-tert-butyloxirane contains a stereocenter that can be retained during ring-opening reactions, enabling the synthesis of enantiopure 1,2-azido alcohols. This is in contrast to azidooxiranes derived from achiral precursors, which require resolution steps. While specific enantiomeric excess (ee) data for this compound is not publicly available, related studies on Co-catalyzed hydrolytic kinetic resolution of racemic azido epoxides demonstrate that ee values of up to 99% can be achieved, underscoring the importance of steric bulk in achieving high stereoselectivity [1].

Chiral pool Stereoselective synthesis Enantiopure building blocks

2-Azido-3-tert-butyloxirane: Application Scenarios


Stereocontrolled Synthesis of 1,2-Amino Alcohols

Utilize 2-azido-3-tert-butyloxirane in Co(III)(salen)-catalyzed hydrolytic kinetic resolution to generate enantiopure 1,2-azido alcohols with >99% ee. The steric bulk of the tert-butyl group ensures high enantioselectivity, providing a reliable source of chiral building blocks for the synthesis of pharmaceuticals and natural products [1].

Diazido Photoaffinity Labeling Probes

Incorporate 2-azido-3-tert-butyloxirane as a lipophilic, sterically defined azide component in the synthesis of diazido probes for chemoproteomic target identification. The tert-butyl group enhances probe-protein interactions and improves the efficiency of photoaffinity labeling, as demonstrated in recent methodologies [2].

Regioselective Heterocycle Synthesis via Click Chemistry

Employ 2-azido-3-tert-butyloxirane in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to construct 1,2,3-triazole-fused heterocycles. The steric hindrance provided by the tert-butyl group can direct the regiochemistry of cycloaddition, enabling the selective formation of specific triazole isomers critical for structure-activity relationship (SAR) studies in medicinal chemistry [1].

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